![molecular formula C20H24O4 B5865183 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavonoid that has shown promise as a potential anticancer agent. It belongs to the family of cyclin-dependent kinase (CDK) inhibitors and has been found to have a broad spectrum of antitumor activity.
Mécanisme D'action
Flavopiridol inhibits CDKs by binding to the ATP-binding site on the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Flavopiridol has also been found to inhibit other kinases, such as PIM1 and FLT3, which are involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Flavopiridol has been found to have a number of biochemical and physiological effects. It has been shown to induce G1 and G2 cell cycle arrest, inhibit DNA synthesis, and induce apoptosis in cancer cells. Flavopiridol has also been found to inhibit angiogenesis and to sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is its broad spectrum of antitumor activity. It has been shown to be effective against a range of cancer cell lines and to have synergistic effects with other anticancer agents. However, this compound has a relatively short half-life and can be toxic at high doses. It also has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound in combination with other anticancer agents, such as immunotherapies and targeted therapies. Additionally, there is interest in exploring the use of this compound in other disease contexts, such as neurodegenerative disorders and viral infections.
Méthodes De Synthèse
The synthesis of 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one involves the condensation of 3-methyl-2-buten-1-ol with 7-hydroxy-4-methylcoumarin in the presence of a strong acid catalyst. The resulting product is then oxidized to form this compound.
Applications De Recherche Scientifique
Flavopiridol has been extensively studied for its potential use in cancer treatment. It has been found to inhibit CDKs, which are involved in cell cycle regulation and are often overexpressed in cancer cells. Flavopiridol has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Propriétés
IUPAC Name |
4-methyl-6,7-bis(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(2)6-8-22-18-11-16-15(5)10-20(21)24-17(16)12-19(18)23-9-7-14(3)4/h6-7,10-12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFSHYNEDHTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C(C)C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

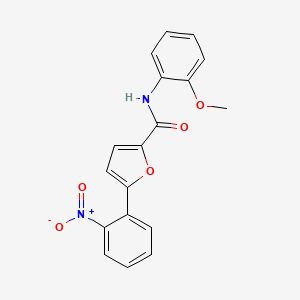
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
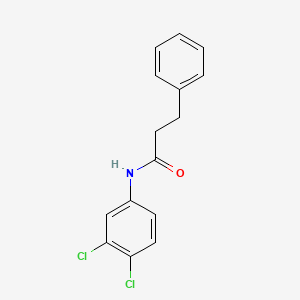
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
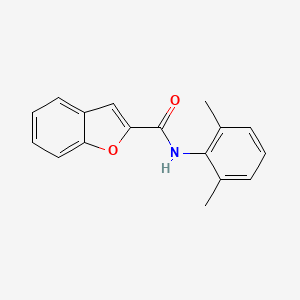

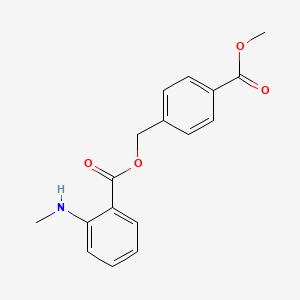
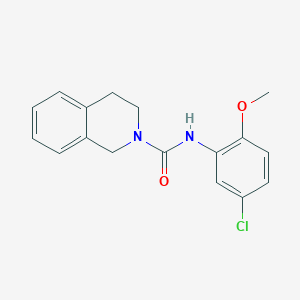
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)